molecular formula C9H11NO4 B15163134 Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester CAS No. 147510-60-9

Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester

Cat. No.: B15163134
CAS No.: 147510-60-9
M. Wt: 197.19 g/mol
InChI Key: ABLUHKFOYFHHOI-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is a chemical compound with a complex structure that includes multiple functional groups It contains a benzene ring substituted with three hydroxyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzenes depending on the reagents used.

Scientific Research Applications

Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is primarily related to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The parent compound from which the ester is derived.

    Methyl Gallate: Another ester derivative of gallic acid.

    Propyl Gallate: Used as an antioxidant in food and cosmetics.

Uniqueness

Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethyl ester group makes it more lipophilic compared to its parent compound, gallic acid, potentially enhancing its bioavailability and effectiveness in biological systems.

Properties

CAS No.

147510-60-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 3,4,5-trihydroxybenzenecarboximidate

InChI

InChI=1S/C9H11NO4/c1-2-14-9(10)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,2H2,1H3

InChI Key

ABLUHKFOYFHHOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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